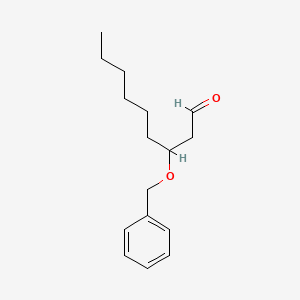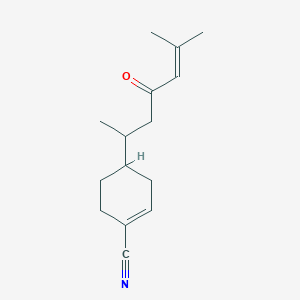
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is a complex organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and a methylated heptenone side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptenone Side Chain: The heptenone side chain can be synthesized through aldol condensation reactions involving methyl ketones and aldehydes.
Cyclohexene Ring Formation: The cyclohexene ring is formed through cyclization reactions, often using Diels-Alder reactions.
Introduction of the Nitrile Group: The nitrile group is introduced via nucleophilic substitution reactions, typically using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines or the carbonyl group to alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: This compound has a similar heptenyl side chain but lacks the nitrile group.
(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a nitrile group.
3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: This compound has a similar structure but with a different functional group arrangement.
Uniqueness
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is unique due to the presence of both a nitrile group and a methylated heptenone side chain
Eigenschaften
CAS-Nummer |
93246-08-3 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
4-(6-methyl-4-oxohept-5-en-2-yl)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C15H21NO/c1-11(2)8-15(17)9-12(3)14-6-4-13(10-16)5-7-14/h4,8,12,14H,5-7,9H2,1-3H3 |
InChI-Schlüssel |
QLCAIDUNVQCKEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)

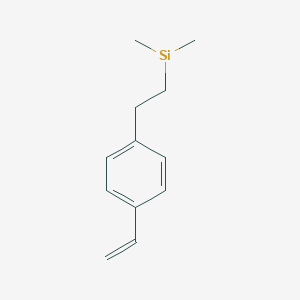
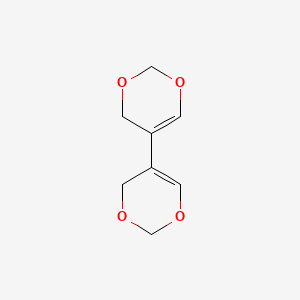
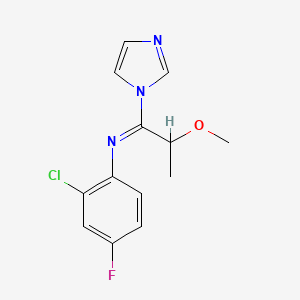
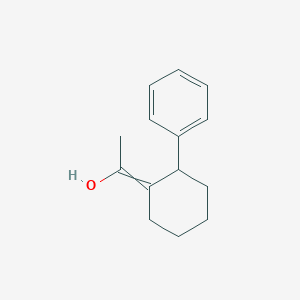
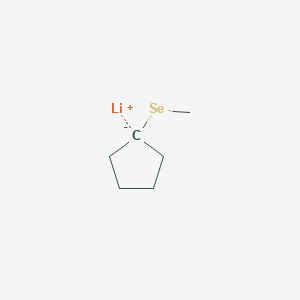
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
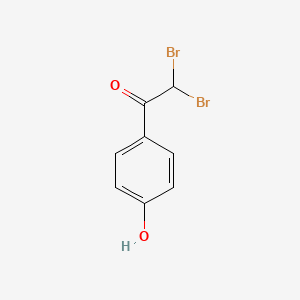
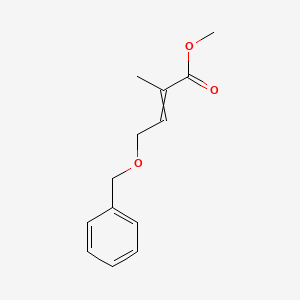
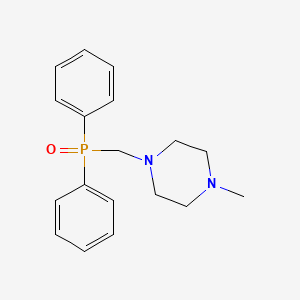
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
